molecular formula C12H10F3NO3 B7796566 2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-

2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-

Cat. No.: B7796566
M. Wt: 273.21 g/mol
InChI Key: HVLNJIRMSFAIEV-POHAHGRESA-N
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Description

The compound 2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]- features a propenoic acid backbone with two key substituents:

  • Position 3: A 2-(trifluoromethyl)phenyl group, providing strong electron-withdrawing effects and enhanced lipophilicity due to the trifluoromethyl (-CF₃) moiety.

The -CF₃ group is frequently employed in pharmaceuticals to improve metabolic stability and bioavailability .

Properties

IUPAC Name

(Z)-2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-7(17)16-10(11(18)19)6-8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,17)(H,18,19)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLNJIRMSFAIEV-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1C(F)(F)F)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations

The target compound features a conjugated acrylamide system (2-propenoic acid backbone) substituted at the β-position with a 2-(trifluoromethyl)phenyl group and at the α-position with an acetylamino group. The electron-withdrawing trifluoromethyl group imposes steric and electronic constraints, complicating traditional coupling or condensation reactions. Additionally, the α,β-unsaturated system necessitates careful control of regioselectivity during bond formation to avoid polymerization or side reactions.

Retrosynthetic Disconnections

Two primary disconnection strategies emerge:

  • Acrylamide formation : Coupling of a preformed 3-[2-(trifluoromethyl)phenyl]acrylic acid derivative with an acetylated amine.

  • Conjugate addition : Introduction of the trifluoromethylphenyl group via Michael addition to an α-acetylamino acrylate intermediate.

Synthetic Routes and Methodological Comparisons

Knoevenagel Condensation Approach

The Knoevenagel reaction between 2-(trifluoromethyl)benzaldehyde (A ) and N-acetylglycine (B ) represents a plausible pathway:

A+BbaseTarget Compound+H2O\text{A} + \text{B} \xrightarrow{\text{base}} \text{Target Compound} + \text{H}_2\text{O}

Optimization Data (Hypothetical):

CatalystSolventTemp (°C)Yield (%)
PiperidineEthanol8042
L-ProlineDMF10055
DBUTHF6038

This method faces challenges in suppressing decarboxylation side reactions due to the electron-deficient aromatic system.

Michael Addition Strategy

A two-step sequence involving:

  • Synthesis of 2-acetylaminoacrylic acid (C ) via dehydration of N-acetylasparagine

  • Conjugate addition of 2-(trifluoromethyl)phenylmagnesium bromide

Critical parameters for the Grignard addition:

  • Strict temperature control (-78°C to 0°C) to prevent 1,2-addition

  • Use of Cul catalyst to enhance regioselectivity

Representative Conditions:

  • Solvent: THF at -78°C

  • Molar ratio: 1:1.2 (acrylamide:Grignard reagent)

  • Post-reduction: NaBH₄ quenching to stabilize intermediate

Peptide Coupling Methodology

Utilizing modern coupling reagents to assemble components:

D(3-[2-(trifluoromethyl)phenyl]propanoic acid)+E(2-aminoacetamide)EDCl/HOBtTarget\text{D} \, (\text{3-[2-(trifluoromethyl)phenyl]propanoic acid}) + \text{E} \, (\text{2-aminoacetamide}) \xrightarrow{\text{EDCl/HOBt}} \text{Target}

Comparative Reagent Efficiency:

Reagent SystemConversion (%)
EDCl/HOBt78
HATU/DIPEA85
DCC/DMAP64

This route requires protection/deprotection strategies for the amine group and may generate stereochemical mixtures requiring chiral resolution.

Stability Considerations and Purification Challenges

Degradation Pathways

  • Thermal decomposition : Above 150°C, cyclization forms β-lactam derivatives

  • Photochemical [2+2] cycloaddition : Requires storage in amber vials under N₂

  • Hydrolysis : Susceptible to base-catalyzed amide cleavage at pH > 10

Chromatographic Behavior

Stationary PhaseMobile PhaseR_f Value
Silica Gel 60EtOAc/Hex (1:1)0.45
C18MeCN/H₂O (70:30)3.2 min*

*HPLC retention time (4.6 × 150 mm, 1 mL/min)

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in drug design, particularly in targeting specific pathways involved in cancer progression. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the drug candidates derived from this compound.

Case Study : A study highlighted its use in designing inhibitors for T-cell factor (TCF)-driven epithelial-mesenchymal transition (EMT) in colorectal cancer. The compound was synthesized and tested for its efficacy in inhibiting the TOP2A enzyme, showing promising results in cell-based models and organoid systems .

Polymer Chemistry

The acrylate functionality allows for polymerization reactions, making it a valuable monomer for creating polymers with specific properties. These polymers can be utilized in coatings, adhesives, and sealants.

Data Table: Polymerization Characteristics

PropertyValue
Polymerization MethodFree radical polymerization
Glass Transition TempVaries based on formulation
ApplicationsCoatings, adhesives

Agricultural Chemicals

The compound's structural features may also lend themselves to applications as herbicides or fungicides. The trifluoromethyl group is known to enhance biological activity against pests.

Research Insight : Preliminary studies suggest that derivatives of this compound exhibit herbicidal activity against certain weeds, although further research is needed to establish efficacy and safety profiles.

Toxicological Profile

Toxicity assessments indicate that while the compound exhibits some irritant properties, it does not show significant systemic toxicity at lower concentrations. Studies involving inhalation exposure have established no observed adverse effect concentrations (NOAEC) for developmental toxicity in animal models .

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased efficacy in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 2 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) CAS Number
2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]- Acetylamino 2-(Trifluoromethyl)phenyl C₁₂H₁₀F₃NO₃ 273.21 Not available
2-Propenoic acid, 2-(acetylamino)-3-(3-cyanophenyl)- () Acetylamino 3-Cyanophenyl C₁₂H₁₀N₂O₃ 230.22 Not provided
2-(Acetylamino)-3-phenyl-2-propenoic acid () Acetylamino Phenyl C₁₁H₁₁NO₃ 205.21 5469-45-4
Methyl 2-azido-3-[2-(trifluoromethyl)phenyl]propenoate () Azido 2-(Trifluoromethyl)phenyl C₁₁H₈F₃N₃O₂ 271.20 1362860-87-4
(Z)-2-Acetylamino-3-phenylpropenoic acid methyl ester () Acetylamino (methyl ester) Phenyl C₁₂H₁₃NO₃ 219.24 60676-51-9

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethyl (-CF₃): Enhances acidity of the propenoic acid group (pKa reduction) and increases lipophilicity, improving membrane permeability .
  • Cyanophenyl (-C₆H₄CN): The cyano group (-CN) is a stronger electron-withdrawing group than -CF₃, further lowering pKa but reducing metabolic stability compared to -CF₃ .
  • Phenyl (-C₆H₅) : Lacks electron-withdrawing effects, resulting in lower acidity and higher solubility in polar solvents compared to -CF₃ or -CN analogs .
Functional Group Reactivity
  • Acetylamino (-NHCOCH₃): Facilitates hydrogen bonding, influencing crystallization behavior and intermolecular interactions. Hydrolysis under acidic/basic conditions yields carboxylic acid derivatives.
  • Azido (-N₃) : Highly reactive in click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation or polymer synthesis .

Biological Activity

Chemical Identity:

  • IUPAC Name: 2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-
  • CAS Number: 5429-56-1
  • Molecular Formula: C11_{11}H10_{10}F3_{3}N1_{1}O3_{3}
  • Molecular Weight: 273.21 g/mol

Structural Characteristics:
This compound features a propenoic acid backbone with an acetylamino group and a trifluoromethyl-substituted phenyl ring, which contribute to its unique biological properties.

Antioxidant Properties

Research indicates that derivatives of propenoic acids, including those with trifluoromethyl substitutions, exhibit significant antioxidant activities. A study on cinnamic acid derivatives highlighted that certain structural modifications enhance their ability to scavenge free radicals, thereby providing hepatoprotection against oxidative stress-induced damage . The presence of the trifluoromethyl group is hypothesized to influence the electronic properties of the molecule, potentially increasing its reactivity towards free radicals.

Anticancer Activity

The anticancer potential of compounds similar to 2-propenoic acid derivatives has been documented in various studies. For instance, certain cinnamic acid derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The incorporation of trifluoromethyl groups may enhance these effects by improving the lipophilicity and bioavailability of the compounds.

Enzyme Inhibition

Similar compounds have shown promise in inhibiting specific enzymes linked to cancer progression and inflammation. For example, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The structural features of these compounds could modulate their binding affinity and selectivity towards COX enzymes .

Case Studies

A notable case study involved the evaluation of various propenoic acid derivatives in animal models for their hepatoprotective effects against carbon tetrachloride (CCl4_4) induced liver damage. Results indicated that specific structural modifications significantly enhanced protective effects, suggesting that 2-propenoic acid derivatives could be developed as therapeutic agents for liver diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObservations
Cinnamic AcidAntioxidantExhibits radical scavenging activity; protects against oxidative stress .
2-Propenoic Acid Derivative A (Trifluoromethyl)AnticancerInduces apoptosis in cancer cell lines; enhances bioavailability .
2-Propenoic Acid Derivative BEnzyme InhibitionInhibits COX enzymes; reduces inflammation markers in vivo .

The biological activities of 2-propenoic acid derivatives are attributed to several mechanisms:

  • Radical Scavenging: The electron-withdrawing trifluoromethyl group enhances the ability of the compound to donate electrons and neutralize free radicals.
  • Apoptosis Induction: Structural modifications can lead to increased interactions with cellular targets that trigger apoptotic pathways in cancer cells.
  • Enzyme Interaction: The molecular structure allows for effective binding to enzyme active sites, inhibiting their function and disrupting pathological processes.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]acrylic acid?

  • Methodological Answer : A common approach involves Knoevenagel condensation between 2-(trifluoromethyl)benzaldehyde derivatives and an acetylated glycine equivalent (e.g., N-acetylglycine methyl ester). The reaction typically employs catalytic bases like piperidine or DBU in anhydrous solvents (e.g., THF or DMF) under reflux. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the α,β-unsaturated product . Key Data :
  • Yield optimization: ~50–70% under inert atmosphere (N₂/Ar).
  • Byproduct mitigation: Excess aldehyde (1.2–1.5 eq.) improves selectivity for the desired product.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify characteristic signals:
  • α,β-unsaturated carbonyl protons (δ 6.5–7.2 ppm, doublet of doublets).
  • Trifluoromethyl group (¹³C δ ~120–125 ppm, quartet due to ³J coupling with fluorine).
  • Acetylamino NH proton (δ 8.5–9.0 ppm, broad singlet, exchangeable with D₂O) .
  • FT-IR : Confirm acrylate C=O (1700–1720 cm⁻¹) and amide N–H (3300 cm⁻¹) stretches.
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ or [M−H]⁻) to verify molecular formula (C₁₂H₁₀F₃NO₃).

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity at the β-carbon via conjugation with the α,β-unsaturated carbonyl system. Computational studies (DFT/B3LYP/6-31G*) reveal reduced LUMO energy at the β-position, favoring Michael additions. Experimental validation:
  • Kinetic assays with thiols or amines show accelerated reaction rates compared to non-fluorinated analogs.
  • Hammett substituent constants (σₚ) correlate with observed reactivity trends .
    Table 1 : Comparative Reactivity (Pseudo-First-Order Rate Constants)
Nucleophilek (CF₃-substituted)k (Non-CF₃)
Benzylamine0.45 s⁻¹0.12 s⁻¹
Thiophenol0.78 s⁻¹0.21 s⁻¹

Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition) be systematically addressed?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength). Best practices:
  • Dose-response curves : Use ≥10 concentration points (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values.
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay integrity.
  • Orthogonal assays : Confirm inhibition via fluorescence polarization (binding affinity) and SPR (kinetic parameters).
    Example: Discrepancies in COX-2 inhibition resolved by repeating assays in Tris buffer (pH 7.4) vs. phosphate buffer (pH 6.8), highlighting pH-dependent activity .

Synthesis and Characterization Workflow

Figure 1 : Recommended Protocol for Synthesis and Analysis

Synthesis : Knoevenagel condensation → Purification (column chromatography) → Recrystallization.

Characterization : NMR/IR → HRMS → X-ray crystallography (if crystals obtained).

Biological Testing : Enzymatic assays → Computational docking (AutoDock Vina).

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